Sodium 2,5-dichlorophenolate Sodium 2,5-dichlorophenolate
Brand Name: Vulcanchem
CAS No.: 52166-72-0
VCID: VC1934233
InChI: InChI=1S/C6H4Cl2O.Na/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;/q;+1/p-1
SMILES: C1=CC(=C(C=C1Cl)[O-])Cl.[Na+]
Molecular Formula: C6H3Cl2NaO
Molecular Weight: 184.98 g/mol

Sodium 2,5-dichlorophenolate

CAS No.: 52166-72-0

Cat. No.: VC1934233

Molecular Formula: C6H3Cl2NaO

Molecular Weight: 184.98 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2,5-dichlorophenolate - 52166-72-0

Specification

CAS No. 52166-72-0
Molecular Formula C6H3Cl2NaO
Molecular Weight 184.98 g/mol
IUPAC Name sodium;2,5-dichlorophenolate
Standard InChI InChI=1S/C6H4Cl2O.Na/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;/q;+1/p-1
Standard InChI Key YLJQSXXOUNWETA-UHFFFAOYSA-M
SMILES C1=CC(=C(C=C1Cl)[O-])Cl.[Na+]
Canonical SMILES C1=CC(=C(C=C1Cl)[O-])Cl.[Na+]

Introduction

Chemical Identity and Structure

Sodium 2,5-dichlorophenolate is the sodium salt of 2,5-dichlorophenol. Its molecular formula is C6H3Cl2NaO with a molecular weight of 184.98 g/mol . The compound features a phenol ring with two chlorine atoms at positions 2 and 5, with the hydroxyl group's hydrogen replaced by sodium. The structural representation can be described using various chemical notation systems:

Chemical IdentifierValue
CAS Number52166-72-0
IUPAC Namesodium;2,5-dichlorophenolate
InChIInChI=1S/C6H4Cl2O.Na/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;/q;+1/p-1
InChIKeyYLJQSXXOUNWETA-UHFFFAOYSA-M
SMILESC1=CC(=C(C=C1Cl)[O-])Cl.[Na+]
European Community (EC) Number257-697-1
FDA UNIIRPS58IGE63

The compound is derived from 2,5-dichlorophenol (CAS: 583-78-8), with the sodium cation replacing the hydrogen in the phenolic hydroxyl group .

Physical Properties

Sodium 2,5-dichlorophenolate typically exists as a solid at standard temperature and pressure, exhibiting distinctive physical characteristics:

PropertyValue
Molecular Weight184.98 g/mol
Physical StateSolid
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Exact Mass183.9458644 Da
Monoisotopic Mass183.9458644 Da

The compound demonstrates moderate water solubility due to its ionic nature, with the sodium cation enhancing its dissolution in polar solvents compared to its parent compound 2,5-dichlorophenol .

Synthesis Methods

Several methods exist for synthesizing sodium 2,5-dichlorophenolate, with the most common approach involving the neutralization of 2,5-dichlorophenol with sodium hydroxide:

Direct Neutralization

The primary synthesis route involves treating 2,5-dichlorophenol with an equimolar amount of sodium hydroxide in an aqueous or alcoholic medium:

2,5-Dichlorophenol + NaOH → Sodium 2,5-dichlorophenolate + H2O

This reaction proceeds readily at room temperature or with mild heating, resulting in the formation of the sodium salt along with water as a byproduct .

Indirect Synthesis via Parent Compound

The synthesis of sodium 2,5-dichlorophenolate often requires first producing 2,5-dichlorophenol. This parent compound can be synthesized through various routes, including:

  • Chlorination of phenol in controlled conditions to achieve selective substitution at positions 2 and 5.

  • Oxidation of 1,4-dichlorobenzene using peracetic acid in acetic acid at temperatures between 30°C and 75°C .

In a documented synthesis method, 1,4-dichlorobenzene reacts with peracetic acid in the presence of catalysts like Fe5V8O27.5 and polyphosphoric acid. The reaction mixture is carefully controlled at specific temperatures (typically 75°C) for optimal yield. The process involves multiple purification steps including evaporation, filtration, and multi-stage distillation to achieve high-purity 2,5-dichlorophenol (>99% purity) , which can then be converted to the sodium salt.

Chemical Reactivity

Sodium 2,5-dichlorophenolate exhibits reactivity patterns characteristic of phenolate salts, with some unique aspects due to the presence of the two chlorine substituents:

Acid-Base Properties

As the conjugate base of 2,5-dichlorophenol, sodium 2,5-dichlorophenolate is basic in nature. When introduced to acidic environments, it can readily accept a proton to reform 2,5-dichlorophenol:

Sodium 2,5-dichlorophenolate + H⁺ → 2,5-Dichlorophenol + Na⁺

Nucleophilic Reactions

The phenolate anion in sodium 2,5-dichlorophenolate functions as a nucleophile, allowing it to participate in various substitution and addition reactions. The negative charge on the oxygen enhances its nucleophilicity compared to the parent phenol, making it valuable in organic synthesis as a nucleophilic reagent .

Electrophilic Aromatic Substitution

Despite the presence of two electron-withdrawing chlorine atoms, the aromatic ring in sodium 2,5-dichlorophenolate can still participate in electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to unsubstituted phenolate.

Applications and Uses

Sodium 2,5-dichlorophenolate has diverse applications across several fields:

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in reactions requiring a nucleophilic phenolate component. It functions as a precursor for various halogenated organic compounds used in pharmaceutical and agrochemical industries .

Phase Transfer Catalysis

Research indicates that sodium 2,5-dichlorophenolate can participate in phase transfer catalysis reactions. The presence of the "omega phase," a small quantity of aqueous phase in solid reactant-organic liquid systems, can significantly influence reaction efficiency when using phenolate salts like sodium 2,5-dichlorophenolate .

Agricultural Applications

Similar to other chlorinated phenolates, sodium 2,5-dichlorophenolate may have applications in agricultural formulations, potentially serving as an intermediate in the synthesis of herbicides, fungicides, or other crop protection products .

Comparison with Related Compounds

Sodium 2,5-dichlorophenolate belongs to a family of chlorinated phenolate salts, each with distinct properties based on the position and number of chlorine substituents:

CompoundCAS NumberMolecular FormulaKey Differences
Sodium 2,5-dichlorophenolate52166-72-0C6H3Cl2NaOChlorine atoms at positions 2 and 5
Sodium 2,4-dichlorophenolate3757-76-4C6H3Cl2NaOChlorine atoms at positions 2 and 4; Used in industrial applications with production volumes of 20-100 million pounds annually in the US (2016-2019)
Sodium 3,5-dichlorophenolate52214-59-2C6H3Cl2NaOChlorine atoms at positions 3 and 5; Exhibits antimicrobial properties
Potassium 2,5-dichlorophenolate68938-81-8C6H3Cl2KOPotassium salt instead of sodium; Similar reactivity to sodium salt but different solubility properties
Sodium 2,6-dichloroindophenolate620-45-1C12H6Cl2NO2NaMore complex structure with indophenol moiety; Functions as a redox indicator

The differences in chlorine position significantly affect the reactivity patterns, with ortho-substituted compounds (like sodium 2,5-dichlorophenolate) showing distinct reactivity from meta or para-substituted analogs .

Research Findings

Phase Transfer Catalysis Studies

Research by Yadav and colleagues has investigated the role of phenolate salts in phase transfer catalysis reactions. Their findings suggest that compounds like sodium 2,5-dichlorophenolate can participate effectively in solid-liquid phase transfer catalyzed reactions, particularly when an "omega phase" is present. This small quantity of aqueous phase in the solid reactant-organic liquid system can significantly enhance reaction efficiency .

Synthetic Applications

Studies have demonstrated the utility of dichlorophenolate salts in selective alkylation reactions. For instance, research on O-alkylation of various phenols using phase transfer catalysts has shown that sodium salts of chlorinated phenols can serve as effective precursors for synthesizing more complex organic compounds .

Structural Characterization

Detailed structural analyses using techniques like X-ray crystallography and spectroscopic methods have provided insights into the molecular geometry of sodium 2,5-dichlorophenolate, revealing important information about bond lengths, angles, and the nature of sodium-oxygen interactions in the crystalline state .

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